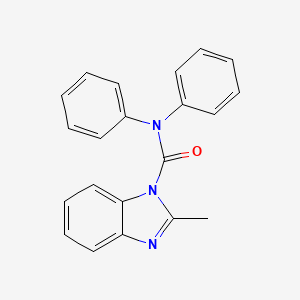
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide, commonly known as dicamba, is a selective herbicide that is widely used for controlling broadleaf weeds in agricultural fields. It belongs to the chemical family of benzoic acid derivatives and is known for its ability to control weeds that have developed resistance to other herbicides.
作用機序
Dicamba works by disrupting the normal growth and development of broadleaf weeds. It is absorbed by the leaves and roots of the weeds and translocated to the growing points, where it interferes with the production of auxins, which are essential for normal growth and development. This leads to the formation of abnormal growth patterns, which eventually results in the death of the weed.
Biochemical and Physiological Effects
Dicamba has been found to have minimal impact on non-target organisms, including mammals, birds, and insects. However, it can have adverse effects on sensitive crops, such as soybeans, tomatoes, and grapes, if it is not used properly. Dicamba can also leach into groundwater and surface water, leading to contamination and potential health risks.
実験室実験の利点と制限
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is relatively easy to handle and has a low toxicity profile compared to other herbicides. However, its effectiveness can be influenced by a number of factors, such as soil type, weather conditions, and the presence of other herbicides.
将来の方向性
There are several areas of research that can be explored to improve the efficacy and safety of dicamba. These include the development of new formulations that reduce volatility and drift, the identification of novel targets for herbicidal activity, and the investigation of the long-term effects of dicamba on soil health and biodiversity. Additionally, the development of new techniques for detecting and quantifying dicamba residues in the environment can help to reduce the risk of contamination and improve the safety of its use.
Conclusion
In conclusion, dicamba is a widely used herbicide that has been extensively researched for its herbicidal activity and potential impact on the environment. Its mechanism of action involves the disruption of auxin production, leading to abnormal growth patterns and eventual death of the weed. Dicamba has several advantages and limitations for laboratory experiments, and there are several areas of research that can be explored to improve its efficacy and safety.
合成法
The synthesis of dicamba involves the reaction between 2,3-dichlorophenylacetic acid and 4-nitrophenol in the presence of acetic anhydride and sulfuric acid. The reaction takes place under reflux conditions and the resulting dicamba is obtained as a yellow crystalline solid. The purity of dicamba can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Dicamba has been extensively researched for its herbicidal activity and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides to enhance its efficacy and reduce the risk of weed resistance.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-11-2-1-3-12(14(11)16)17-13(19)8-22-10-6-4-9(5-7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVJOOMGJGTYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)



![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)

![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)


